molecular formula C10H12F3NO B3024419 2-[4-(Trifluoromethyl)phenoxy]propylamine CAS No. 886763-49-1

2-[4-(Trifluoromethyl)phenoxy]propylamine

Cat. No. B3024419
CAS RN: 886763-49-1
M. Wt: 219.2 g/mol
InChI Key: ZYMYHXTVAZXTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(Trifluoromethyl)phenoxy]propylamine” is a chemical compound with the molecular formula C10H12F3NO . It is a liquid substance and is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethyl)phenoxy]propylamine” is represented by the InChI code 1S/C10H12F3NO/c1-7(6-14)15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethyl)phenoxy]propylamine” is a liquid substance with a molecular weight of 219.21 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-(Trifluoromethyl)phenoxy]propylamine, focusing on six unique fields:

Pharmaceutical Development

2-[4-(Trifluoromethyl)phenoxy]propylamine: is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a crucial component in the development of new medications . Researchers are exploring its use in creating novel treatments for various diseases, including cancer and neurological disorders.

Agrochemical Research

In agrochemical research, 2-[4-(Trifluoromethyl)phenoxy]propylamine is investigated for its potential as a herbicide or pesticide. The trifluoromethyl group can improve the efficacy and environmental stability of agrochemicals, making them more effective in protecting crops from pests and diseases . This compound is being studied to develop safer and more efficient agricultural products.

Material Science

Material scientists are exploring the use of 2-[4-(Trifluoromethyl)phenoxy]propylamine in the synthesis of advanced materials. The compound’s unique chemical properties, such as its ability to form stable bonds with various substrates, make it suitable for creating new polymers and coatings . These materials have potential applications in electronics, aerospace, and other high-tech industries.

Environmental Chemistry

In environmental chemistry, 2-[4-(Trifluoromethyl)phenoxy]propylamine is studied for its role in the degradation of pollutants. Its chemical structure allows it to participate in reactions that break down harmful substances in the environment, contributing to cleaner air and water . Researchers are investigating its use in developing new methods for environmental remediation.

Biochemical Research

Biochemists are interested in 2-[4-(Trifluoromethyl)phenoxy]propylamine for its potential as a probe in studying biological processes. The compound’s ability to interact with specific proteins and enzymes makes it a useful tool for understanding cellular mechanisms and identifying new therapeutic targets . This research could lead to breakthroughs in treating various diseases.

Catalysis

In the field of catalysis, 2-[4-(Trifluoromethyl)phenoxy]propylamine is explored for its potential to act as a catalyst or catalyst precursor in chemical reactions. The trifluoromethyl group can enhance the reactivity and selectivity of catalytic processes, making them more efficient and sustainable . This application is particularly relevant in the development of green chemistry solutions.

Sigma-Aldrich MDPI Santa Cruz Biotechnology MDPI Sigma-Aldrich Santa Cruz Biotechnology

Safety and Hazards

The safety data sheet for “2-[4-(Trifluoromethyl)phenoxy]propylamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7(6-14)15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMYHXTVAZXTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenoxy]propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenoxy]propylamine
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenoxy]propylamine
Reactant of Route 3
Reactant of Route 3
2-[4-(Trifluoromethyl)phenoxy]propylamine
Reactant of Route 4
Reactant of Route 4
2-[4-(Trifluoromethyl)phenoxy]propylamine
Reactant of Route 5
Reactant of Route 5
2-[4-(Trifluoromethyl)phenoxy]propylamine
Reactant of Route 6
Reactant of Route 6
2-[4-(Trifluoromethyl)phenoxy]propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.